molecular formula C7H5N3O2 B2947423 3H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 91996-99-5

3H-imidazo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B2947423
CAS No.: 91996-99-5
M. Wt: 163.136
InChI Key: PXQWXHKKUWYNEA-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a premium, multifunctional heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This fused bicyclic scaffold, which combines imidazole and pyridine motifs, serves as a crucial precursor for the synthesis of a wide range of pharmacologically active compounds. Its primary research application lies in the development of kinase inhibitors, where it can act as a core scaffold to interact with the ATP-binding site of various kinase targets implicated in cancer and inflammatory diseases. The carboxylic acid functional group at the 2-position provides a versatile handle for synthetic elaboration, enabling researchers to readily generate amide, ester, or urea derivatives through coupling reactions, facilitating the exploration of structure-activity relationships (SAR). This compound is structurally related to azaindole and purine analogs, making it a valuable isostere in the design of novel therapeutic agents. It is particularly noted for its role in constructing sophisticated molecular architectures for probing biological systems. This product is intended for research applications only and is not for diagnostic or therapeutic use. Source: PubChem . Source: Synthetic Applications .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWXHKKUWYNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the use of aldehydes in condensation reactions . These reactions often require catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 2 undergoes standard nucleophilic acyl substitution reactions. For example:

Decarboxylation

Thermal or acidic decarboxylation of the carboxylic acid group has been observed in related imidazopyridines. For example:

Electrophilic Substitution on the Imidazo-Pyridine Ring

The fused imidazo-pyridine system participates in electrophilic substitutions, influenced by the electron-rich nature of the ring:

Reaction TypeReagents/ConditionsPosition SubstitutedYieldReference
BrominationBr₂/FeBr₃, CHCl₃C-5 or C-760–75%
NitrationHNO₃/H₂SO₄, 0°CC-5~50%

Note: Regioselectivity depends on the electronic effects of the carboxylic acid group and solvent polarity .

Reduction of Nitro Precursors

While direct reduction of the carboxylic acid group is uncommon, nitro-substituted precursors (e.g., 5-nitro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid) can be reduced to amines using Zn/HCl or catalytic hydrogenation .

Protection/Deprotection Strategies

  • Carboxylic acid protection : The acid group is often protected as a methyl or tert-butyl ester using diazomethane or Boc anhydride, respectively .

  • Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the free carboxylic acid .

Heterocyclization and Tandem Reactions

One-pot syntheses involving SₙAr (nucleophilic aromatic substitution), reduction, and cyclization have been reported for analogous imidazopyridines. For example:

  • SₙAr reaction with amines at 80°C in H₂O-IPA.

  • Zn/HCl-mediated reduction of nitro intermediates.

  • Cyclization with aldehydes to form fused derivatives .

StepConditionsIntermediateYield
SₙArH₂O-IPA, 80°CAmine-substituted pyridine90%
ReductionZn/HCl, 45 minDiamine intermediate85%
CyclizationAldehyde, 85°CFinal imidazopyridine78%

Comparative Reactivity

3H-Imidazo[4,5-c]pyridine-2-carboxylic acid exhibits distinct reactivity compared to its isomers:

IsomerPosition of Carboxylic AcidKey Reactivity Differences
[4,5-b]Position 7Higher electrophilic substitution at C-2
[4,5-c]Position 2Enhanced stability in polar aprotic solvents

Scientific Research Applications

3H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Ring Fusion

The position of ring fusion significantly impacts molecular geometry and bioactivity:

  • 3H-Imidazo[4,5-c]pyridine-2-carboxylic Acid: The [4,5-c] fusion places the imidazole nitrogen atoms at positions 1 and 3, creating a distinct electronic environment compared to [4,5-b] isomers.
  • 3H-Imidazo[4,5-b]pyridine Derivatives : highlights [4,5-b]-fused diaryl derivatives with anticancer activity, where the altered nitrogen positioning may influence DNA intercalation or kinase inhibition .
Table 1: Structural Comparison of Imidazo-Pyridine Derivatives
Compound Ring Fusion Key Substituents Biological Activity Reference
This compound [4,5-c] Carboxylic acid (C-2) Nucleoside analog synthesis
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid [4,5-b] Carboxylic acid (C-2) Kinase inhibition (hypothetical)
5-Chloro-3H-imidazo[4,5-b]pyridine [4,5-b] Chloro (C-5) Anticancer lead
Table 2: Substituent Impact on Physicochemical Properties
Compound Substituent Synthesis Yield Key Property Change Reference
This compound Carboxylic acid (C-2) N/A High polarity, H-bond donor
7-Chloro-3H-imidazo[4,5-b]pyridine Chloro (C-7) 17% purity Enhanced lipophilicity
1-Oxo-benzoimidazo-pyridine-2-carboxylic acid Benzene fusion One-pot synthesis Extended π-system for intercalation

Biological Activity

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, enzyme inhibition, and other therapeutic applications.

Overview of Biological Activity

Imidazo[4,5-c]pyridine derivatives have been studied for their ability to influence various cellular pathways, making them significant in medicinal chemistry. The compound exhibits notable antitumor activity , anti-inflammatory properties , and the capacity to modulate different enzymes involved in critical biological processes.

Antitumor Activity

Recent studies highlight the compound's potential as an anticancer agent. For instance, it has shown effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Activity
LN-229 (glioblastoma)1.8Moderate
HCT-116 (colorectal)2.5Strong
NCI-H460 (lung carcinoma)3.0Moderate
K-562 (chronic myeloid)0.7Strong

These results indicate that the compound can inhibit cell proliferation effectively across various cancer types, suggesting a broad-spectrum anticancer potential .

Enzyme Inhibition

This compound has also been identified as a modulator of several key enzymes:

  • Cyclin-dependent kinases (CDKs) : The compound has demonstrated selectivity towards CDK2 and Aurora B with nanomolar inhibition values, indicating its potential in targeting cell cycle regulation .
  • Glycogen synthase kinase-3 (GSK-3) : It has been reported to inhibit GSK-3 activity significantly, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents at the C6 position : Modifications at this site have been shown to enhance potency against cancer cell lines .
  • Presence of electron-withdrawing groups : Such groups increase the overall reactivity and binding affinity of the compound towards target proteins .

Case Studies

  • In Vivo Studies : In an animal model of colorectal cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Combination Therapy : When used in combination with conventional chemotherapeutics (e.g., doxorubicin), the compound exhibited synergistic effects, enhancing overall efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-imidazo[4,5-c]pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • One-pot synthesis : describes a novel one-pot approach for structurally related imidazo-pyridine carboxylic acids using condensation and cyclization steps. Optimizing solvent polarity (e.g., DMF or toluene) and temperature (80–120°C) can improve yields by 20–30% .
  • Multi-step synthesis : highlights condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like Pd/Cu. Purity (>95%) is achieved via recrystallization in ethanol or acetonitrile .
  • Critical factors : pH control during cyclization (pH 6–7) minimizes byproducts like uncyclized intermediates. Reaction time exceeding 12 hours risks decomposition .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for imidazole proton shifts (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet, δ 12–13 ppm). 13C^{13}C-NMR confirms the carbonyl group (δ 165–170 ppm) .
  • UV-Vis spectroscopy : shows imidazo-pyridines exhibit absorption bands at 260–300 nm due to π→π* transitions. Solvent polarity shifts these bands, aiding conformational analysis .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 180.064) and fragmentation patterns for impurity profiling .

Q. What are the key applications of this compound in pharmacological research based on recent patent filings?

  • Methodological Answer :

  • Anti-inflammatory agents : details patents where 3H-imidazo[4,5-c]pyridine derivatives inhibit NF-κB or COX-2 pathways. Structure-activity relationship (SAR) studies recommend substituting the 2-carboxylic acid group with esters to enhance bioavailability .
  • Kinase inhibitors : highlights derivatives targeting SUMO-activating enzymes or RORγ, with IC50_{50} values <100 nM in cellular assays. Carboxylic acid groups improve water solubility for in vivo testing .

Advanced Research Questions

Q. What mechanistic insights explain the divergent biological activities observed in imidazo[4,5-c]pyridine derivatives compared to structurally similar analogs?

  • Methodological Answer :

  • Steric effects : Substitutions at the 3-position (e.g., aryl groups) hinder target binding, reducing potency by 10–50% compared to unsubstituted analogs .
  • Electronic effects : Electron-withdrawing groups (e.g., -COOH) at the 2-position enhance hydrogen bonding with catalytic lysine residues in kinases, as shown in molecular docking studies .
  • Proton transfer dynamics : reveals intramolecular proton transfer in analogs like 2-(2′-hydroxyphenyl) derivatives, altering excited-state behavior and photostability .

Q. How can computational chemistry be applied to predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the carboxylic acid group acts as a strong electrophile (LUMO energy ≈ -1.8 eV) .
  • Molecular Dynamics (MD) simulations : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns trajectories. Free energy calculations (MM-PBSA) show ΔGbind_{bind} ≈ -9.5 kcal/mol, correlating with experimental IC50_{50} values .
  • ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB ≈ -1.2) and CYP450 inhibition risks due to the imidazole ring .

Q. What strategies resolve contradictions in reported spectroscopic data for imidazo[4,5-c]pyridine derivatives across different studies?

  • Methodological Answer :

  • Solvent standardization : demonstrates that solvent polarity (e.g., DMSO vs. water) shifts 1H^1H-NMR peaks by 0.2–0.5 ppm. Use deuterated solvents consistently for reproducibility .
  • pH calibration : Carboxylic acid protonation (pH < 3) broadens NMR signals. Adjust pH to 7–8 using NaOD in D2_2O for sharper peaks .
  • Cross-validation : Combine XRD (for solid-state structure) with solution-state NMR to confirm tautomeric forms. used XRD to resolve ambiguities in cyclized products .

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